2-(3-Fluorophenoxy)pyridin-3-amine
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Overview
Description
2-(3-Fluorophenoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H9FN2O. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the phenoxy group imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)pyridin-3-amine typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 3-chloropyridine in the presence of a base such as potassium carbonate or sodium hydride to form 2-(3-fluorophenoxy)pyridine.
Amination: The subsequent amination of 2-(3-fluorophenoxy)pyridine using ammonia or an amine source under catalytic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and amination reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Fluorophenoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Fluorophenoxybenzene
- 2-(4-Fluorophenoxy)pyridin-3-amine
Uniqueness
2-(3-Fluorophenoxy)pyridin-3-amine is unique due to the specific positioning of the fluorine atom and the phenoxy group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(3-fluorophenoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSVVMZJJADHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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